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molecular formula C15H17N3O B7728264 1-(2-Pyridyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole

1-(2-Pyridyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole

Cat. No. B7728264
M. Wt: 255.31 g/mol
InChI Key: OHOVLKMNUQMKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06716856B1

Procedure details

A mixture of 2-acetyl-5,5-dimethyl-cyclohexane-1,3-dione (0.5 g, 2.75 mmol), prepared as described in example 2, and 2-hydrazino-pyridine (0.3 g, 2.75 mmol) in ethanol (15 ml) was stirred at 80° C. for 4 hours. After evaporation of the solvent, the residue was chromatographed on silica gel (cyclohexane:ethyl acetate=10:20). The title compound was obtained as a colourless solid (0.5 g, 73%): m.p. 122-123° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[C:9](=O)[CH2:8][C:7]([CH3:12])([CH3:11])[CH2:6][C:5]1=[O:13])(=O)[CH3:2].[NH:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1)[NH2:15]>C(O)C>[N:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[N:14]1[C:9]2[CH2:8][C:7]([CH3:12])([CH3:11])[CH2:6][C:5](=[O:13])[C:4]=2[C:1]([CH3:2])=[N:15]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)C1C(CC(CC1=O)(C)C)=O
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
N(N)C1=NC=CC=C1
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel (cyclohexane:ethyl acetate=10:20)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=C(C=CC=C1)N1N=C(C=2C(CC(CC12)(C)C)=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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